molecular formula C9H11NO4S B1606893 3-(N-Ethylsulfamoyl)benzoic acid CAS No. 7326-74-1

3-(N-Ethylsulfamoyl)benzoic acid

Cat. No.: B1606893
CAS No.: 7326-74-1
M. Wt: 229.26 g/mol
InChI Key: GLQZYZFUALLUSS-UHFFFAOYSA-N
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Description

3-(N-Ethylsulfamoyl)benzoic acid is a benzoic acid derivative functionalized with an N-ethyl sulfonamide group at the meta position. This structure makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research, particularly for the development of novel active molecules . The sulfonamide and carboxylic acid functional groups provide two distinct sites for chemical modification, allowing researchers to create amide, ester, and sulfonamide-based compounds for constructing diverse compound libraries. Research Applications & Value: This compound is primarily used in research and development (R&D) settings. Its applications include serving as a precursor in the synthesis of potential pharmaceutical candidates , where sulfonamide-bearing structures are of significant interest. Furthermore, it can be utilized in the development of specialty chemicals, such as dyes , and as a model compound in methodological studies for constructing complex molecules. The ethyl group on the sulfonamide nitrogen can influence the compound's lipophilicity and metabolic stability, making it a useful probe in structure-activity relationship (SAR) studies. Handling and Compliance: This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions. While a specific Safety Data Sheet (SDS) for this exact compound was not identified, consulting the SDS of closely related sulfonamides suggests handling in a well-ventilated environment and using personal protective equipment, including gloves and safety goggles . Always refer to the specific SDS provided with your product for detailed hazard and handling information.

Properties

IUPAC Name

3-(ethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-10-15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQZYZFUALLUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275572
Record name 3-(Ethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7326-74-1
Record name 3-[(Ethylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7326-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Ethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(N-ethylsulfamoyl)benzoic acid generally involves the introduction of the ethylsulfamoyl group (-SO2NHCH2CH3) onto the benzoic acid ring, typically via chlorosulfonyl intermediates followed by amination. The key synthetic strategy is the sulfonylation of a substituted benzoic acid or benzoyl chloride derivative, followed by reaction with ethylamine to form the sulfamoyl group.

Synthetic Routes and Reaction Conditions

Starting Material Preparation: Chlorosulfonylation
  • Chlorosulfonylation of 3-substituted benzoic acids is a critical step. For example, 4-chlorobenzoic acid is treated with chlorosulfonic acid at elevated temperatures (~140 °C) for several hours (typically 6 hours) to yield 4-chloro-3-(chlorosulfonyl)benzoic acid.
  • The reaction mixture is then quenched by slow addition into crushed ice-water to decompose excess chlorosulfonic acid and isolate the chlorosulfonyl intermediate.
  • This intermediate is extracted with ether, washed, dried over calcium chloride, and concentrated by distillation. The crude chlorosulfonyl compound is often used directly without further purification.
Formation of this compound
  • The chlorosulfonyl derivative is reacted with aqueous ethylamine (typically 25-72% solution) at chilled or room temperature conditions. The reaction is allowed to proceed for 2 to 4 hours at ambient temperature.
  • Excess ethylamine is removed by heating the reaction mixture on a steam bath for 15-30 minutes.
  • The reaction mixture is then acidified with hydrochloric acid or acetic acid to precipitate the this compound product.
  • The solid product is collected by filtration and purified by recrystallization from 20% aqueous ethanol solution, yielding a white crystalline solid with melting points reported around 187 °C.
Alternative Amide Formation Route
  • In some cases, benzoyl chlorides (e.g., 4-chloro-3-(ethylsulfamoyl)benzoyl chloride) are prepared first and then reacted with ethylamine in ethanol/water mixtures to form amide derivatives.
  • This reaction typically involves stirring the mixture at room temperature for 2 hours followed by mild heating (steam bath) for 15-20 minutes.
  • Solvent removal under reduced pressure and acidification leads to precipitation of the desired amide, which is then recrystallized.

Reaction Scheme Summary

Step Reagents/Conditions Product/Intermediate Notes
1 4-Chlorobenzoic acid + chlorosulfonic acid, 140 °C, 6 h 4-Chloro-3-(chlorosulfonyl)benzoic acid Quench in ice-water, extract with ether
2 Chlorosulfonyl intermediate + aqueous ethylamine (25-72%), RT, 2-4 h This compound Acidify with HCl or acetic acid, filter, recrystallize
3 Optional: Benzoyl chloride intermediate + ethylamine, RT, then steam bath 3-(N-Ethylsulfamoyl)benzamide derivatives Solvent evaporation, acidification, recrystallization

Purification and Characterization

  • The crude this compound is purified by recrystallization from aqueous ethanol (20%) to improve purity and obtain well-defined crystals.
  • Melting points typically range around 187 °C, confirming compound identity and purity.
  • Additional characterization methods include nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), which confirm the presence of the sulfamoyl group and benzoic acid moiety.

Research Findings and Notes

  • The chlorosulfonylation step is highly temperature-dependent and requires careful quenching to avoid decomposition or side reactions.
  • Reaction with ethylamine is generally straightforward and high-yielding, but controlling pH during acidification is crucial to maximize product precipitation and purity.
  • The method allows for the synthesis of various substituted analogs by modifying the starting benzoic acid or benzoyl chloride derivatives, enabling structural diversity for pharmaceutical applications.
  • The described method is well-established and has been documented in patent literature and peer-reviewed chemical synthesis reports, ensuring its reliability and reproducibility.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Remarks
Starting material 4-Chlorobenzoic acid Commercially available
Sulfonation reagent Chlorosulfonic acid 140 °C, 6 hours
Amination reagent Aqueous ethylamine (25-72%) Room temperature, 2-4 hours
Acidification agent Hydrochloric acid or acetic acid To precipitate product
Purification solvent 20% aqueous ethanol Recrystallization
Product melting point ~187 °C Confirms purity
Yield Moderate to high (varies by scale) Optimized by reaction time and temperature

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical esterification via acid-catalyzed nucleophilic acyl substitution. The mechanism involves protonation of the carbonyl oxygen, forming a reactive tetrahedral intermediate that reacts with alcohol nucleophiles (e.g., ethanol) to yield esters .

Mechanism :

  • Protonation of carbonyl oxygen (e.g., by HCl/H₂SO₄).

  • Alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Loss of water generates the ester product .

Sulfamoyl Group Reactivity

The sulfamoyl group (SO₂NHC₂H₅) participates in:

  • Hydrolysis : Potential conversion to sulfonic acid under acidic/basic conditions.

  • Substitution reactions : Replacement of the ethyl group with other nucleophiles (e.g., amines, piperazines) under appropriate conditions .

Oxidation and Functional Group Conversions

  • Cyano group hydrolysis : If present, cyano groups can be hydrolyzed to carboxylic acids or amides.

  • Alkylation/Alkenylation : Unsubstituted nitrogen atoms in piperazine derivatives may undergo further alkylation or alkenylation .

Comparison with Structurally Similar Compounds

CompoundCAS NumberStructural FeaturesSimilarity Index
3-(N,N-Dimethylsulfamoyl)benzoic acid7326-73-0Dimethylsulfamoyl group0.86
4-Chloro-3-sulfamoylbenzoic acid1205-30-7Chloro-substituted0.72
N,4-Dimethylbenzenesulfonamide640-61-9Sulfonamide core0.73

Material Science and Catalytic Potential

The compound’s acidic (COOH) and hydrogen-bonding (SO₂NHC₂H₅) functionalities make it suitable for:

  • Catalyst design : Integration into catalytic frameworks for enhanced reactivity.

  • Molecular recognition : Use in supramolecular chemistry or self-assembled materials.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry:
3-(N-Ethylsulfamoyl)benzoic acid serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which are essential for creating derivatives with specific functionalities.

Synthesis Methods:
The synthesis of this compound typically involves:

  • Sulfonation of Benzoic Acid Derivatives: Using reagents like sulfur trioxide and ethylamine under controlled conditions.
  • Oxidation and Reduction Reactions: Employing potassium permanganate or lithium aluminum hydride to modify the sulfamoyl group or the aromatic ring.

Biological Applications

Pharmacological Potential:
Research indicates that this compound may exhibit significant biological activity, particularly in pharmacology:

  • Antimicrobial Properties: Similar to other benzoic acid derivatives, it has shown antibacterial and antifungal properties, making it suitable for use as a preservative in food and pharmaceuticals .
  • Modulation of Lipid Metabolism: The compound may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and energy homeostasis. This suggests potential therapeutic applications in managing metabolic disorders .

Enzyme Interaction Studies:
In vitro studies have demonstrated that this compound can interact with various enzymes, influencing biochemical pathways. Its structural similarity to sulfate esters allows it to mimic their functionality, potentially affecting signaling pathways related to enzyme inhibition and receptor binding .

Industrial Applications

Dyes and Pigments Production:
The compound is utilized in the manufacturing of dyes and pigments due to its stable structure and reactivity. Its ability to form complexes with metal ions enhances its application in colorants used in textiles and coatings .

Material Science:
In material science, this compound is being explored for its potential role in designing new materials with specific properties such as catalysis or molecular recognition. The acidic and hydrogen-bonding functionalities within the compound make it an attractive candidate for developing advanced materials.

Case Studies

Several studies have explored the biological activity of benzoic acid derivatives, including this compound:

  • A study published in PMC7036779 examined how benzoic acid derivatives promote protein degradation systems, indicating potential applications in anti-aging therapies through modulation of cellular processes .
  • Research on lipid metabolism modulation suggests that this compound could be developed into therapeutic agents for metabolic disorders by influencing fat storage mechanisms through PPAR activation .

Mechanism of Action

The mechanism of action of 3-(N-Ethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

The following table highlights key differences between 3-(N-Ethylsulfamoyl)benzoic acid and related sulfonamide/benzoic acid derivatives:

Compound NameCAS NumberMolecular FormulaKey SubstituentsApplications/Notes
This compoundNot explicitly listed C₁₅H₁₅NO₄SEthyl, phenyl on sulfamoyl; benzoic acidResearch applications (e.g., sulfonamide-based drug discovery)
Methyl methylbenzoate25567-11-7 C₉H₁₀O₂Methyl ester at benzoic acidIndustrial solvent or intermediate; lower polarity due to ester group
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acidNot listed C₁₅H₁₅N₂O₆S₂Dual sulfamoyl groups; extended alkyl chainRestricted to R&D due to higher reactivity/hazard potential
Azo-sulfonic acid derivative85959-35-9 C₂₈H₂₄N₄O₇S₂Azo groups (-N=N-); sulfonic acid substituentsLikely dye or pigment applications (azo chromophores)

Key Findings from Structural Analysis

Polarity and Solubility :

  • The carboxylic acid group in this compound enhances water solubility compared to ester derivatives like methyl methylbenzoate .
  • The dual sulfamoyl groups in 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid () likely increase polarity and hydrogen-bonding capacity, but may also elevate toxicity risks, necessitating restricted handling .

Bioactivity and Toxicity :

  • Sulfonamide groups are associated with antimicrobial and diuretic properties, but substitution patterns (e.g., ethyl vs. phenyl) modulate biological activity.
  • The azo-sulfonic acid compound () exemplifies structural complexity that may confer photostability for dyes but also raise environmental persistence concerns .

Biological Activity

3-(N-Ethylsulfamoyl)benzoic acid (CAS Number: 7326-74-1) is a benzoic acid derivative characterized by the presence of a sulfamoyl group. This compound has garnered interest due to its potential biological activities and pharmacological applications. The sulfamoyl moiety can mimic sulfate esters, which play significant roles in various biological processes, including enzyme interactions and receptor binding. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound includes:

  • Benzoic Acid Backbone : Provides a stable platform for biological interactions.
  • Sulfamoyl Group : Enhances solubility and may facilitate binding to biological targets.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit antibacterial and antifungal properties . These compounds are often utilized as preservatives in food and pharmaceuticals due to their effectiveness against a range of microorganisms .

Lipid Metabolism Modulation

Studies have shown that this compound may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and energy homeostasis. This interaction suggests potential therapeutic applications in managing metabolic disorders .

Enzyme Interactions

The compound's structural features allow it to interact with various enzymes, influencing metabolic pathways. For instance, it may inhibit cytosolic phospholipase A2α (cPLA2α), which is involved in inflammatory responses and lipid metabolism .

Study on Protein Degradation Pathways

A significant study evaluated the effects of benzoic acid derivatives on protein degradation systems. It was found that certain derivatives could enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Although specific data on this compound was not detailed, the findings suggest that similar compounds can modulate these critical cellular processes .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of various benzoic acid derivatives, including this compound. These studies typically involve cancer cell lines and normal fibroblasts to determine selective toxicity. The results indicate that while some derivatives exhibit significant cytotoxicity against cancer cells, they maintain low toxicity towards normal cells, highlighting their potential for targeted cancer therapies .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity Index
3-(N,N-Dimethylsulfamoyl)benzoic acid7326-73-00.86
3-(Piperidin-1-ylsulfonyl)benzoic acid7311-93-50.86
4-Chloro-3-sulfamoylbenzoic acid1205-30-70.72
N,4-Dimethylbenzenesulfonamide640-61-90.73
Methyl 3-benzenesulfonamidobenzoate107922-46-30.72

This table illustrates the structural similarities among various sulfamoylbenzoic acids, indicating that modifications to the sulfamoyl group can significantly influence biological activity and pharmacokinetic properties.

Q & A

Basic Question: What are the recommended synthetic routes for 3-(N-Ethylsulfamoyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:
A plausible synthesis involves sulfonylation of benzoic acid derivatives. For example:

  • Step 1 : Introduce the ethylsulfamoyl group via nucleophilic substitution using ethylamine and sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
  • Step 2 : Carboxylation or protection/deprotection strategies to ensure regioselectivity at the 3-position.
    Optimize yields by controlling stoichiometry (e.g., 1.2:1 molar ratio of sulfonating agent to precursor) and using catalysts like pyridine to neutralize HCl byproducts .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., 1^1H NMR: δ 8.1–8.3 ppm for aromatic protons; 13^13C NMR: δ 167–170 ppm for carboxyl groups).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]+^+ at m/z 274.3).
  • Elemental Analysis : Validate C, H, N, S percentages (e.g., C: 48.1%, N: 6.1%, S: 14.0%) .

Advanced Question: How does the electronic nature of the ethylsulfamoyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The sulfamoyl group acts as a moderate electron-withdrawing moiety, directing electrophilic substitution to the meta position. In Pd-catalyzed couplings (e.g., Suzuki), steric hindrance from the ethyl group may reduce reaction rates. Computational DFT studies can predict activation barriers, while kinetic experiments (e.g., varying ligand ratios) validate mechanistic pathways .

Advanced Question: How should researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies often arise from solvent purity or measurement techniques. Systematic approaches include:

  • Comparative Studies : Use standardized solvents (DMSO, ethanol) and control temperature (25°C).
  • Dynamic Light Scattering (DLS) : Detect aggregates affecting solubility.
  • Literature Meta-Analysis : Cross-reference datasets from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and databases like PubChem .

Basic Question: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in airtight containers with desiccants.
  • Purity Impact : Degradation products (e.g., sulfonic acid derivatives) can form if purity drops below 90%. Monitor via TLC (Rf: 0.4 in ethyl acetate/hexane 1:1) .

Advanced Question: How can multi-step synthesis protocols be optimized to reduce byproduct formation?

Methodological Answer:

  • Intermediate Isolation : Purify sulfonamide intermediates via column chromatography (silica gel, 10% MeOH/CH2_2Cl2_2).
  • Flow Chemistry : Minimize side reactions using continuous reactors for precise temperature/pH control.
  • DoE (Design of Experiments) : Apply factorial designs to optimize reaction time, temperature, and catalyst loading .

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential sulfonamide dust inhalation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Question: How can researchers develop validated quantitative NMR (qNMR) methods for this compound?

Methodological Answer:

  • Internal Standard : Use CRM4601-b (3,5-bis(trifluoromethyl)benzoic acid) for 1^1H/19^19F qNMR.
  • Pulse Sequence Optimization : Apply NOESY or DEPT-135 for signal suppression of impurities.
  • Validation Parameters : Assess linearity (R2^2 > 0.999), LOD (0.1 mg/mL), and precision (%RSD < 2%) .

Advanced Question: What pharmacological targets are hypothesized for derivatives of this compound?

Methodological Answer:

  • Enzyme Inhibition : Structural analogs (e.g., 3-chloro-4-(methylsulfanyl)benzoic acid) inhibit cyclooxygenase-2 (COX-2) via competitive binding.
  • Receptor Modulation : Ethylsulfamoyl groups may enhance affinity for G-protein-coupled receptors (GPCRs) in inflammatory pathways. Validate via SPR (surface plasmon resonance) assays .

Advanced Question: How can computational tools predict synthetic pathways for novel derivatives?

Methodological Answer:

  • Retrosynthesis AI : Use tools like Pistachio or Reaxys to propose routes via sulfonylation or Friedel-Crafts acylation.
  • DFT Calculations : Simulate transition states for sulfamoyl group introduction (e.g., B3LYP/6-31G* basis set).
  • Machine Learning : Train models on reaction databases to predict feasible catalysts (e.g., FeCl3_3 for chlorination) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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